molecular formula C2H12N10NiO6 B14516718 2-Aminoguanidine;nickel(2+);dinitrate CAS No. 62501-13-7

2-Aminoguanidine;nickel(2+);dinitrate

Cat. No.: B14516718
CAS No.: 62501-13-7
M. Wt: 330.88 g/mol
InChI Key: FRWLMQFNLZWJHE-UHFFFAOYSA-N
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Description

Significance of Guanidine (B92328) and Aminoguanidine (B1677879) in Coordination Chemistry

Guanidine and its derivatives are nitrogen-rich compounds that have garnered significant attention in coordination chemistry. Their strong basicity and the ability of their conjugate acids, the guanidinium (B1211019) cations, to delocalize a positive charge contribute to their unique chemical properties.

Historical Context and Chemical Versatility of Guanidine Derivatives

The coordination chemistry of guanidines has seen considerable development over the past few decades. researchgate.net Initially, the high basicity of guanidine and its derivatives led to a focus on the chemistry of their protonated forms, the guanidinium cations, which were primarily seen as counterions in coordination compounds. at.ua However, the ability of neutral guanidine molecules and their deprotonated forms (guanidinates) to act as ligands has become an area of active research. at.uanih.gov

Guanidine derivatives exhibit significant chemical versatility as ligands. They can act as neutral monodentate ligands, typically coordinating through the imine nitrogen atom. at.ua When additional donor atoms are present, as in aminoguanidine, they can function as bidentate or even multidentate ligands, forming stable chelate rings with metal ions. nih.govsemanticscholar.org The electronic properties of guanidine-based ligands can be readily tuned by altering the substituents on the guanidine framework, which in turn influences the properties of the resulting metal complexes. semanticscholar.org This adaptability has led to their use in various applications, including catalysis and materials science. nih.govrsc.org

Aminoguanidine as a Ligand in Transition Metal Chemistry

Aminoguanidine, a derivative of guanidine containing a hydrazine (B178648) moiety, is a particularly effective ligand in transition metal chemistry. It can act as a neutral bidentate ligand, coordinating to a metal center through both the imine nitrogen and the amino nitrogen of the hydrazine group to form a stable five-membered chelate ring. researchgate.net This chelating ability enhances the stability of the resulting metal complexes.

The coordination chemistry of aminoguanidine with various transition metals, including nickel(II), has been explored. For instance, the complex bis(aminoguanidine)nickel(II) dinitrate, Ni(Amgu)₂₂, features two neutral aminoguanidine ligands chelating to the nickel(II) ion in a trans configuration, resulting in a square planar geometry. researchgate.net The aminoguanidine ligand's ability to form stable complexes with transition metals has made it a subject of interest for the development of new materials and compounds with specific chemical and physical properties. researchgate.net

Overview of Nickel(II) Coordination Compounds

Nickel(II), with its d⁸ electron configuration, is known for its ability to form a wide array of coordination complexes with diverse geometries and magnetic properties. This diversity is a direct consequence of the interplay between the electronic nature of the nickel(II) ion and the steric and electronic properties of the coordinating ligands and associated counterions.

Structural Diversity in Nickel(II) Complexes

Nickel(II) complexes commonly adopt octahedral, square planar, and tetrahedral geometries. ncert.nic.in The preferred geometry is influenced by the ligand field strength and steric bulk of the ligands. Strong-field ligands, such as those that can form π-bonds with the metal d-orbitals, tend to favor the formation of low-spin, diamagnetic square planar complexes. researchgate.net Conversely, weak-field ligands and bulky ligands often lead to the formation of high-spin, paramagnetic octahedral or tetrahedral complexes. researchgate.netmdpi.com

The structural flexibility of nickel(II) complexes is a key feature of its coordination chemistry. For example, it is possible for equilibria to exist between different geometries, such as a square planar and a tetrahedral or octahedral geometry, which can be influenced by factors like temperature and solvent. researchgate.netluc.edu This structural adaptability is crucial in the function of nickel-containing enzymes and in the design of nickel-based catalysts.

Role of Counterions and Ligands in Nickel(II) Coordination

The ligands and counterions play a pivotal role in determining the structure and reactivity of nickel(II) coordination compounds. Ligands dictate the coordination number and geometry around the nickel(II) center. The electronic properties of the ligands, specifically their ability to donate or accept electron density, influence the d-orbital splitting and thus the magnetic and spectroscopic properties of the complex. docbrown.info

Counterions can also have a significant impact on the structure of a nickel(II) complex. They can either be directly coordinated to the metal center or remain as non-coordinating species in the crystal lattice. nih.gov The coordinating ability of a counterion depends on its size, charge, and Lewis basicity. For instance, small, coordinating anions like halides or pseudohalides can directly bind to the nickel(II) ion, influencing its coordination geometry. In contrast, large, non-coordinating anions like perchlorate (B79767) or tetrafluoroborate (B81430) are less likely to coordinate and often serve to balance the charge of the complex cation. The choice of counterion can therefore be a tool to modulate the structure and properties of the resulting nickel(II) complex.

Nitrate (B79036) Ion in Metal Coordination Environments

The nitrate ion (NO₃⁻) is a common counterion in coordination chemistry, but it can also act as a ligand, coordinating to metal centers in various ways. wikipedia.org Its coordination behavior is influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

The nitrate ion can coordinate to a metal center in a monodentate fashion, where only one of its oxygen atoms is bonded to the metal. wikipedia.orgnih.gov It can also act as a bidentate ligand, with two oxygen atoms coordinating to the metal center. wikipedia.orgnih.gov Bidentate coordination can be either symmetric or asymmetric. nih.gov Furthermore, the nitrate ion can act as a bridging ligand, connecting two metal centers. researchgate.net In many cases, particularly in hydrated metal nitrate salts, the nitrate ion exists as a non-coordinating counterion, with water molecules occupying the coordination sites around the metal ion. The versatility of the nitrate ion's coordination modes contributes to the structural diversity of metal complexes. wikipedia.orgresearchgate.net

Monodentate, Bidentate, and Bridging Coordination Modes of Nitrate

The nitrate ion (NO₃⁻) is a versatile ligand that can coordinate to a metal center in several ways, primarily through its oxygen atoms. wikipedia.org The most common non-bridging coordination modes are monodentate and bidentate. nih.gov

Monodentate Coordination: In this mode, the nitrate ligand binds to the metal ion through a single oxygen atom. wikipedia.orgnih.gov This is often denoted as η¹-ONO₂. An example of a complex with monodentate nitrate is [Co(NH₃)₅ONO₂]²⁺. wikipedia.org

Bidentate Coordination: Here, the nitrate ligand binds to the metal ion through two of its oxygen atoms. wikipedia.orgnih.gov This is denoted as κ²-NO₃ or η²-O₂NO. The bidentate coordination can be symmetric, where both metal-oxygen bond lengths are equal, or asymmetric (anisobidentate), where the two metal-oxygen bonds have different lengths. wikipedia.orgnih.gov Homoleptic metal nitrate complexes often feature O,O'-bidentate nitrate ligands. wikipedia.org

Bridging Coordination: The nitrate group can also act as a bridging ligand, connecting two or more metal centers. This can occur in a few different ways:

Bridging through two oxygen atoms to different metal atoms. cdnsciencepub.com

One oxygen atom of the nitrate group bridging two metal atoms. cdnsciencepub.com

Bridging through all three oxygen atoms, which is less common. cdnsciencepub.com

The specific coordination mode adopted by the nitrate ligand depends on several factors, including the nature of the metal ion, the steric and electronic properties of other ligands in the complex, and the crystal packing forces. nih.gov

Coordination ModeDescriptionSchematic Representation
Monodentate (η¹) Binds through one oxygen atom.M-O-NO₂
Bidentate (η²) Binds through two oxygen atoms.M(O₂N)
Bridging Connects two or more metal centers.M-O(NO)-M' or M-(O₂N)-M'

Spectroscopic Signatures of Nitrate Coordination

Infrared (IR) and Raman spectroscopy are powerful tools for determining the coordination mode of the nitrate ligand in a metal complex. The symmetry of the nitrate ion changes upon coordination, which leads to changes in the number and frequencies of its vibrational modes.

The free nitrate ion has D₃h symmetry and exhibits four fundamental vibrational modes, only three of which are IR active. When nitrate coordinates to a metal ion, its symmetry is lowered to C₂v for bidentate and bridging modes, or to Cₛ for monodentate mode. This reduction in symmetry results in the splitting of degenerate vibrational modes and the appearance of new bands in the IR spectrum that were previously forbidden.

The combination bands of the nitrate group in the 1700-1800 cm⁻¹ region of the infrared spectrum are particularly useful for distinguishing between different coordination modes. cdnsciencepub.com

Ionic Nitrate: An ionic nitrate group typically shows one strong and sharp combination band in this region. cdnsciencepub.com

Monodentate Nitrate: A monodentately bound nitrate group generally exhibits two combination bands with a relatively small separation (around 15-26 cm⁻¹). cdnsciencepub.com

Complex Splitting of Combination Bands (Δν, cm⁻¹)
Cobalt(II) Complexes 16-26

Bidentate Nitrate: Bidentate coordination leads to a wider separation between the two combination frequencies compared to the monodentate mode. cdnsciencepub.com

Bridging Nitrate: Complexes containing bridging nitrate groups often show a combination band at a higher frequency, near 1800 cm⁻¹. cdnsciencepub.com

The intensities of these combination bands also provide clues, generally decreasing in the order: ionic > unidentate > bidentate. cdnsciencepub.com

Academic Research Landscape of 2-Aminoguanidine;nickel(2+);dinitrate and Related Complexes

The academic research on this compound, with the chemical formula Ni(Amgu)₂₂, and related complexes has focused on their synthesis, structural characterization, and potential applications.

A key study reports the synthesis and single-crystal X-ray diffraction analysis of Ni(Amgu)₂₂. researchgate.net In this complex, the nickel(II) ion is in a square planar geometry, coordinated to two neutral aminoguanidine ligands that act as trans N,N-chelators. researchgate.netresearchgate.net The nitrate ions are not coordinated to the nickel center but act as counter-ions in the crystal lattice. researchgate.net This research also explored the use of this complex as a solid-state precursor for the synthesis of NiO nanoparticles. researchgate.net

Other research has investigated a broader range of transition metal complexes with aminoguanidine and its derivatives, including those with different anions like perchlorate and chloride. at.uanih.govat.ua For instance, the synthesis and characterization of bis(aminoguanidine)nickel(II) diperchlorate, Ni(Amgu)₂₂, has been reported, which also features a square planar nickel(II) center. nih.govsciencemadness.org

The influence of the anion (e.g., nitrate vs. sulfate) on the coordination of aminoguanidine-derived ligands to nickel(II) has also been a subject of investigation. researchgate.net It has been observed that the smaller size of the nitrate ion compared to the sulfate (B86663) ion can facilitate the successful synthesis of the desired nickel complex. researchgate.net

Properties

CAS No.

62501-13-7

Molecular Formula

C2H12N10NiO6

Molecular Weight

330.88 g/mol

IUPAC Name

2-aminoguanidine;nickel(2+);dinitrate

InChI

InChI=1S/2CH6N4.2NO3.Ni/c2*2-1(3)5-4;2*2-1(3)4;/h2*4H2,(H4,2,3,5);;;/q;;2*-1;+2

InChI Key

FRWLMQFNLZWJHE-UHFFFAOYSA-N

Canonical SMILES

C(=NN)(N)N.C(=NN)(N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2]

Origin of Product

United States

Synthetic Methodologies for 2 Aminoguanidine;nickel 2+ ;dinitrate and Analogous Nickel Ii Aminoguanidine Complexes

Direct Synthesis Routes from Nickel(II) Salts and Aminoguanidine (B1677879) Precursors

The most straightforward approach to the synthesis of 2-Aminoguanidine;nickel(2+);dinitrate, systematically named bis(aminoguanidine)nickel(II) dinitrate, involves the direct reaction of a nickel(II) salt with an aminoguanidine precursor.

The synthesis of bis(aminoguanidine)nickel(II) dinitrate, with the chemical formula Ni(Amgu)₂₂, is achieved by reacting nickel(II) nitrate (B79036) with aminoguanidine. researchgate.net The stoichiometry of this reaction is crucial, with a 1:2 molar ratio of nickel(II) to aminoguanidine being optimal for the formation of the desired complex. researchgate.net In this complex, two neutral aminoguanidine ligands act as trans N,N-chelators, resulting in a square planar geometry around the nickel(II) center. researchgate.net

The reaction is typically carried out in an aqueous solution. For analogous complexes, such as those with perchlorate (B79767) anions, the synthesis involves heating a mixture of the nickel salt and the aminoguanidine precursor in water. For instance, reacting nickel perchlorate hexahydrate with aminoguanidine bicarbonate requires boiling the aqueous mixture for a short period, followed by cooling to induce crystallization. sciencemadness.org The use of aminoguanidine salts, like the bicarbonate or hydrochloride, is common, and the aminoguanidine is liberated in situ or by adjusting the pH. sciencemadness.orgresearchgate.net

Table 1: Preparative Conditions for Nickel(II) Aminoguanidine Complexes
ParameterConditionSource(s)
Nickel(II) SaltNickel(II) nitrate, Nickel(II) perchlorate hexahydrate researchgate.netsciencemadness.org
Aminoguanidine PrecursorAminoguanidine, Aminoguanidine bicarbonate researchgate.netsciencemadness.org
Molar Ratio (Ni:Amgu)1:2 researchgate.net
SolventWater, Ethanol sciencemadness.orgsciencemadness.orgjchemlett.com
TemperatureRoom temperature to boiling sciencemadness.orggoogle.com
pHNeutral to slightly basic (>8 for some precursors) researchgate.netsciencemadness.org

The pH of the reaction medium plays a critical role in the coordination of aminoguanidine to the nickel(II) ion. Aminoguanidine can exist in both protonated and neutral forms, and its ability to act as a bidentate ligand is dependent on its charge. For chelation to occur through both the amino and imino nitrogens, the aminoguanidine molecule must be in its neutral form. nih.gov

Syntheses are often performed at a neutral pH to ensure the availability of the neutral aminoguanidine ligand. researchgate.net When starting with aminoguanidine salts such as aminoguanidine bicarbonate or hydrochloride, the pH of the solution is crucial. For instance, the reaction between nickel perchlorate and aminoguanidine bicarbonate requires heating, which helps to drive off carbon dioxide and shift the equilibrium towards the formation of the complex. sciencemadness.orgsciencemadness.org In some cases, the pH must be adjusted to above 8 to facilitate the deprotonation of the aminoguanidinium cation and enable coordination. sciencemadness.org The coordination of aminoguanidine is thus a pH-dependent process, where a sufficiently high pH is necessary to deprotonate the ligand and allow it to form a stable chelate with the nickel(II) ion.

Templated Synthesis of Aminoguanidine-Derived Schiff Base Nickel(II) Complexes

An alternative and versatile synthetic route involves the use of the nickel(II) ion as a template to direct the condensation of aminoguanidine with carbonyl compounds, leading to the in-situ formation of Schiff base ligands.

In templated synthesis, the nickel(II) ion organizes the reacting molecules—aminoguanidine and a carbonyl compound—in such a way that the formation of a specific Schiff base ligand is favored. researchgate.netnih.gov This method is particularly useful for the synthesis of macrocyclic or complex polydentate ligands that would be difficult to prepare in the absence of the metal ion. The nickel(II) ion's preference for a square-planar or octahedral coordination geometry directs the spatial arrangement of the reactants, facilitating the condensation reaction. nih.gov

An example of this is the Ni(II)-assisted condensation of one molecule of aminoguanidine with two different aldehyde molecules, salicylaldehyde (B1680747) and 5-bromosalicylaldehyde (B98134). nih.gov This reaction results in the formation of a new tetradentate Schiff base ligand that coordinates to the nickel(II) ion in a square-planar geometry. nih.gov The reaction is typically carried out by heating the components in a suitable solvent, such as N,N-dimethylformamide (DMF). nih.gov

The core of the templated synthesis is the condensation reaction between the amino group of aminoguanidine and the carbonyl group of an aldehyde or ketone to form an azomethine (C=N) linkage, which is characteristic of Schiff bases. jchemlett.com In the presence of a nickel(II) ion, this reaction can be highly efficient. nih.gov

For example, the synthesis of a nickel(II) complex with a tetradentate Schiff base derived from aminoguanidine, salicylaldehyde, and 5-bromosalicylaldehyde was achieved by heating a mixture of aminoguanidine hydrochloride, the two aldehydes, and nickel(II) chloride hexahydrate in DMF at 323 K. nih.gov In this process, the Schiff base ligand is formed in situ and immediately coordinates to the nickel(II) ion. nih.gov The resulting complex can then be isolated upon cooling and precipitation. nih.gov While specific examples with ketones are less commonly detailed for nickel-aminoguanidine systems in the literature, the general principle of Schiff base formation applies to both aldehydes and ketones. researchgate.net

Table 2: Example of a Templated Synthesis of a Nickel(II) Aminoguanidine Schiff Base Complex
ReactantsMolar RatioSolventTemperatureProductSource
Aminoguanidine hydrochloride, Salicylaldehyde, 5-Bromosalicylaldehyde, Nickel(II) chloride hexahydrate2:2:2:1DMF323 K[Ni(C₁₅H₁₁BrN₄O₂)]·C₃H₇NO·H₂O nih.gov

Crystallization Techniques for Single Crystal Growth

The growth of high-quality single crystals is essential for the unambiguous structural determination of coordination complexes by X-ray diffraction. Several techniques are employed for the crystallization of nickel(II) aminoguanidine complexes.

Single crystals of bis(aminoguanidine)nickel(II) dinitrate have been successfully obtained, allowing for its characterization by single crystal X-ray diffraction. researchgate.net While the specific method for this compound is not detailed, common techniques for growing crystals of metal complexes include slow evaporation, vapor diffusion, and liquid-liquid diffusion. unifr.ch

Slow Evaporation: This is the simplest method, where the complex is dissolved in a suitable solvent to form a nearly saturated solution. The solvent is then allowed to evaporate slowly over several days or weeks, leading to a gradual increase in concentration and the formation of crystals. unifr.ch The choice of solvent is critical, and sometimes a mixture of solvents is used.

Vapor Diffusion: In this technique, a solution of the complex is placed in a small, open vial, which is then placed inside a larger, sealed container that contains a more volatile solvent in which the complex is insoluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization. unifr.ch

Liquid-Liquid Diffusion (Layering): This method involves carefully layering a solution of the complex with a less dense, miscible solvent in which the complex is insoluble. Slow diffusion at the interface of the two liquids leads to a gradual decrease in solubility and the growth of crystals. unifr.ch

For the templated Schiff base complex mentioned earlier, single crystals were obtained by allowing the filtered reaction mixture to stand at room temperature, followed by the addition of diethyl ether to initiate precipitation. The crystals formed over a period of a month. nih.gov The slow cooling of a saturated solution is another effective method, where a solution is heated to dissolve the complex and then allowed to cool slowly, often in a controlled environment, to promote the growth of large, well-defined crystals. sciencemadness.org

Solvent Systems and Crystallization Parameters

The formation and crystallization of bis(aminoguanidine)nickel(II) nitrate are influenced by several key parameters, including the choice of solvent, temperature, pH, and reaction time. Water is a commonly utilized solvent for the synthesis of this complex due to the solubility of the nickel nitrate and aminoguanidine precursors.

A general synthetic procedure involves the reaction of an aqueous solution of nickel(II) nitrate with an aminoguanidine salt, often starting with aminoguanidine bicarbonate. The pH of the reaction mixture is a critical factor and is typically adjusted to neutral to facilitate the complex formation. researchgate.netreddit.com One method involves heating the aqueous solution to boiling for a short duration, approximately five minutes, followed by a period of slow cooling at room temperature for at least four hours to promote the growth of crystals. google.com Another approach specifies heating the reaction mixture and subsequently adjusting the pH to neutral with dilute nitric acid. reddit.com

The crystallization of bis(aminoguanidine)nickel(II) nitrate yields a product that belongs to the triclinic crystal system with the P-1 space group. researchgate.net The slow evaporation of the solvent is a common technique to obtain single crystals suitable for X-ray diffraction studies. While water is the most frequently mentioned solvent, the influence of other solvent systems on the crystallization and morphology of the final product is an area that warrants further investigation.

Interactive Data Table: Crystallization Parameters for Bis(aminoguanidine)nickel(II) Nitrate

ParameterValue/ConditionNotes
Solvent WaterPrimary solvent for reactants.
Starting Materials Nickel(II) nitrate, Aminoguanidine bicarbonateAminoguanidine bicarbonate is a common precursor.
pH NeutralAdjusted with dilute nitric acid after heating. researchgate.netreddit.com
Temperature Boiling (approx. 100°C) followed by coolingHeating facilitates the reaction and dissolution. google.com
Reaction Time 5 minutes at boiling google.com
Crystallization Time At least 4 hours at room temperatureSlow cooling promotes crystal growth. google.com
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net

Comparative Study of Nitrate vs. Sulfate (B86663) Anions in Complexation Efficiency

The choice of the anion associated with the nickel(II) salt has a profound impact on the efficiency of complexation with aminoguanidine and its derivatives. A comparative analysis between nitrate (NO₃⁻) and sulfate (SO₄²⁻) anions reveals significant differences in their ability to form stable nickel(II) aminoguanidine complexes.

In a study involving the analogous ligand pyridoxal-aminoguanidine, it was observed that the reaction with nickel(II) nitrate successfully yielded the desired complex. researchgate.net In stark contrast, under the same synthetic conditions, the use of nickel(II) sulfate did not result in the coordination of the nickel atom to the ligand. researchgate.net Instead, the sulfate group was merely incorporated into the ligand chain. researchgate.net

Several factors are believed to contribute to this disparity in complexation efficiency. The primary reasons cited are the steric hindrance posed by the bulkier sulfate anion and the lower solubility of nickel(II) sulfate in the reaction medium. researchgate.net The larger size of the sulfate ion may sterically impede the proper orientation of the aminoguanidine ligands around the central nickel(II) ion, which is necessary for the formation of a stable square planar geometry. researchgate.netresearchgate.net

Furthermore, the comparatively lower solubility of nickel sulfate can lead to incomplete dissolution in the solvent, thereby reducing the effective concentration of Ni(II) ions available for complexation. researchgate.net It has been noted in the literature that sulfate salts are generally more difficult to dissolve in water than their nitrate counterparts. researchgate.net This difference in solubility is a critical factor, as achieving complete dissolution and hydration of the metal salt is crucial for successful coordination. researchgate.net

Additionally, crystallographic studies have shown that the nitrate and the resolved sulfate complexes of nickel and aminoguanidine are not isomorphous, indicating fundamental structural differences dictated by the anion. researchgate.net

Interactive Data Table: Comparison of Nitrate vs. Sulfate Anions in Nickel(II) Aminoguanidine Complexation

FeatureNitrate (NO₃⁻)Sulfate (SO₄²⁻)
Complex Formation Successful with aminoguanidine and its derivatives. researchgate.netUnsuccessful or difficult with aminoguanidine derivatives. researchgate.net
Anion Size SmallerBulkier, leading to steric hindrance. researchgate.net
Solubility of Ni(II) Salt Generally higher in water. researchgate.netLower in water, leading to incomplete dissolution. researchgate.net
Isomorphism Not isomorphous with the sulfate complex. researchgate.netNot isomorphous with the nitrate complex. researchgate.net

Advanced Structural Characterization of 2 Aminoguanidine;nickel 2+ ;dinitrate

Single Crystal X-ray Diffraction Analysis

Crystallographic Parameters and Space Group Determination

The single crystal X-ray diffraction study of bis(aminoguanidine)nickel(II) dinitrate revealed that the compound crystallizes in the triclinic crystal system. researchgate.net The specific space group was determined to be P-1, which is a centrosymmetric space group. researchgate.net The unit cell contains one formula unit (Z = 1) of Ni(Amgu)₂₂. researchgate.net

ParameterValue
Compound Namebis(aminoguanidine)nickel(II) dinitrate
Formula[Ni(C H₆ N₄)₂](N O₃)₂
Crystal SystemTriclinic
Space GroupP-1
Z (Formula units per cell)1

Powder X-ray Diffraction (PXRD) Studies

Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. The diffraction pattern of a crystalline solid is unique and serves as a "fingerprint" for that specific compound, allowing for unambiguous phase identification. For the complex 2-Aminoguanidine;nickel(2+);dinitrate, a PXRD analysis would be employed to confirm the formation of the desired crystalline phase and to assess its purity.

The experimental PXRD pattern would be compared against a calculated pattern if single-crystal X-ray diffraction data were available. In the absence of single-crystal data, the pattern's uniqueness confirms the presence of a single crystalline phase. Purity is assessed by screening the diffraction pattern for the presence of peaks corresponding to potential impurities or starting materials, such as nickel(II) nitrate (B79036). The absence of such extraneous peaks would indicate a high-purity sample. While specific PXRD data for this exact compound is not widely published, the methodology remains the standard for solid-state characterization of such coordination complexes. preprints.orgresearchgate.netresearchgate.net

Analysis of Isomorphism in Related Complexes

Isomorphism refers to the phenomenon where different chemical compounds crystallize in the same or nearly the same crystalline structure. This typically occurs when the constituent ions or molecules have similar sizes and shapes. In the context of coordination chemistry, complexes containing different metal ions but the same ligands are often isomorphous, particularly if the metal ions have similar ionic radii and coordination preferences.

Studies on related coordination compounds have demonstrated isomorphism. For instance, a series of bis-hydrazine metal iminodiacetate (B1231623) complexes, where the metal is Ni(II), Co(II), or Zn(II), were found to be isomorphous, as evidenced by their "almost super-imposable" X-ray powder diffraction patterns. This suggests that the substitution of Ni²⁺ with other divalent metal ions of comparable size does not significantly alter the crystal lattice. Similarly, a study on bis(nitrosoguanidate)nickel(II) revealed that the complex possesses nearly the same crystal symmetry and unit-cell dimensions as the free nitrosoguanidine (B1196799) ligand. missouri.edu

Based on these findings, it is plausible that this compound could form an isomorphous series with analogous complexes of other divalent transition metals like Co(II) or Zn(II). A comparative analysis of their PXRD patterns would be the definitive method to confirm such a relationship.

Spectroscopic Investigations for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the functional groups within a molecule and elucidating the coordination modes of ligands in a metal complex. The absorption of infrared radiation corresponds to specific molecular vibrations, and changes in these vibrational frequencies upon complexation provide significant structural insights. libretexts.orglibretexts.org

The aminoguanidine (B1677879) ligand exhibits several characteristic vibrational modes that are sensitive to its coordination to a metal ion. Analysis of the IR spectrum allows for the confirmation of the ligand's presence and provides clues about its binding mode.

Key vibrational bands for the aminoguanidine moiety include N-H stretching, C=N stretching, and N-N stretching. The N-N stretching frequency is particularly diagnostic for the aminoguanidine backbone. In aminoguanidinium salts, this vibration is reported to appear in the region of 1100–1202 cm⁻¹. researchgate.net The N-H stretching vibrations are typically observed between 3260 and 3390 cm⁻¹, while C=N stretching appears near 1680 cm⁻¹. researchgate.netorientjchem.org Upon coordination to the nickel(II) center, shifts in these frequencies are expected. The donation of electron density from the nitrogen atoms to the metal center can weaken the adjacent bonds, typically causing a redshift (a shift to lower wavenumber) in the corresponding stretching frequencies.

Table 1: Characteristic IR Vibrational Modes of the Aminoguanidine Ligand
Vibrational ModeTypical Frequency Range (Free Ligand/Salt) (cm⁻¹)Expected Shift upon Coordination to Ni(II)
N-H Stretching3260 - 3390Shift to lower frequency
C=N Stretching~1680Shift to lower frequency
N-H Bending~1610Shift in position
N-N Stretching1100 - 1202Shift in position

IR spectroscopy is exceptionally useful for determining the coordination mode of the nitrate anion (NO₃⁻), which can be ionic, monodentate, or bidentate. wikipedia.org The symmetry of the nitrate ion is lowered upon coordination, which lifts the degeneracy of its vibrational modes and results in a more complex spectrum.

Two key regions of the IR spectrum are diagnostic:

Combination Bands (1700-1800 cm⁻¹): The free nitrate ion (D₃h symmetry) shows a single weak combination band in this region. Coordinated nitrate (C₂v symmetry) displays two bands. The magnitude of the separation (Δν) between these two bands is a reliable indicator of the coordination mode. cdnsciencepub.comcdnsciencepub.com A small separation (Δν ≈ 5-26 cm⁻¹) is indicative of monodentate coordination, whereas a larger separation (Δν ≈ 25-66 cm⁻¹) suggests bidentate coordination. researchgate.net

Asymmetric Stretch (ν₃): The free nitrate ion has a doubly degenerate asymmetric stretching vibration (ν₃) around 1390 cm⁻¹. Upon coordination, this degeneracy is lifted, causing the band to split into two components. The magnitude of this splitting is a measure of the covalent character of the metal-nitrate bond. rsc.orgnih.gov A larger splitting indicates a stronger, more covalent interaction, which is characteristic of bidentate coordination. For thorium(IV) nitrato complexes, a splitting of approximately 120 cm⁻¹ was used to confirm unidentate coordination. asianpubs.org

By analyzing these specific regions in the IR spectrum of this compound, the precise manner in which the nitrate anions are bound to the nickel(II) center can be determined.

Table 2: IR Spectroscopic Criteria for Nitrate Coordination Modes
Coordination ModeSymmetryCombination Band Separation (Δν) in 1700-1800 cm⁻¹ RegionSplitting of ν₃ Mode
IonicD₃hOne sharp bandNo splitting (~1390 cm⁻¹)
MonodentateC₂vSmall (5-26 cm⁻¹)Moderate splitting
BidentateC₂vLarge (25-66 cm⁻¹)Large splitting

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the complex, providing valuable information about the coordination geometry of the nickel(II) center.

Nickel(II) complexes can adopt various geometries, most commonly octahedral, tetrahedral, or square planar. Each geometry gives rise to a characteristic UV-Vis spectrum. For octahedral Ni(II) complexes, which have a d⁸ electron configuration, three spin-allowed d-d transitions are typically observed. researchgate.netnih.gov These transitions are assigned as:

³A₂g → ³T₂g

³A₂g → ³T₁g(F)

³A₂g → ³T₁g(P)

The energies of these absorptions can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah interelectronic repulsion parameter (B), which provide further insight into the nature of the metal-ligand bonding. ijsdr.orgkyoto-u.ac.jp For instance, the electronic absorption spectrum of hydrated nickel(II) shows three bands with λmax at 658 nm, 394 nm, and 302 nm. researchgate.net In the presence of ligands like alanine, these bands can shift, indicating complex formation and an octahedral environment. researchgate.net

In contrast, square planar Ni(II) complexes are typically diamagnetic and often exhibit a single, more intense d-d transition in the visible region. researchgate.net Tetrahedral Ni(II) complexes are paramagnetic and show different absorption patterns. researchgate.net The specific λmax values and intensities of the observed bands for this compound can thus be used to deduce the coordination geometry around the nickel ion.

Table 2: Typical Electronic Transitions for Octahedral Ni(II) Complexes
TransitionTypical Wavelength Range (nm)Typical Wavenumber Range (cm⁻¹)
³A₂g → ³T₂g1000-12508000-10000
³A₂g → ³T₁g(F)600-70014000-17000
³A₂g → ³T₁g(P)350-45022000-28000

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

While NMR spectroscopy of paramagnetic complexes like many Ni(II) compounds can be challenging due to signal broadening, it can still provide valuable structural information, particularly about the ligand. nih.govrsc.org

¹H NMR spectroscopy can be used to study the 2-aminoguanidine ligand itself to confirm its structure before complexation. The spectrum would show distinct signals for the different types of protons (e.g., -NH₂, =NH). Upon coordination to a diamagnetic metal or if the paramagnetic effects of Ni(II) are minimal, shifts in the proton resonances of the ligand can be observed. These shifts provide information about which parts of the ligand are involved in bonding to the metal ion. For paramagnetic complexes, the influence of the unpaired electrons on the nickel center can cause significant shifts and broadening of the ligand's proton signals. marquette.edu Analysis of these paramagnetically shifted resonances can give insights into the solution structure of the complex. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Ni(III) species in related systems)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically for studying species with unpaired electrons. While Ni(II) in an octahedral or square planar geometry can be diamagnetic or have a spin state that makes it difficult to observe by EPR under standard conditions, this technique is highly relevant for studying related paramagnetic species, such as Ni(I) or Ni(III) complexes that might be formed through redox processes. nih.govresearchgate.net

For a potential Ni(III) species (a d⁷ system), which is paramagnetic with S=1/2, EPR spectroscopy would be a powerful tool for characterization. researchgate.net The spectrum would provide information about the g-tensor and any hyperfine coupling to ligand nuclei, which in turn reveals details about the electronic structure and the environment of the nickel ion. researchgate.net The shape of the EPR signal (e.g., isotropic, axial, or rhombic) can also give clues about the symmetry of the complex. researchgate.net

Complementary Analytical Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of the complex and its decomposition pathways. This information is particularly relevant for energetic materials.

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized complex, confirming the stoichiometry of the metal, ligand, and counter-ions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique to confirm the empirical formula of a synthesized compound. For bis(2-aminoguanidine)nickel(II) dinitrate, with the chemical formula C₂H₁₂N₁₀NiO₆, the theoretical elemental composition is a crucial benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of Bis(2-aminoguanidine)nickel(II) dinitrate

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01224.027.39
HydrogenH1.0081212.0963.72
NitrogenN14.0110140.1043.11
NickelNi58.69158.6918.06
OxygenO16.00696.0029.54
Total 324.906 100.00

Note: The data in this table is calculated based on the chemical formula and atomic masses and serves as a theoretical reference.

Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition Pathways

The thermal stability and decomposition pattern of coordination compounds are elucidated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide information about the temperature ranges of decomposition, the nature of the decomposition reactions (endothermic or exothermic), and the composition of the final residue.

For bis(2-aminoguanidine)nickel(II) dinitrate, thermal decomposition studies indicate that the compound undergoes a multi-stage decomposition process. While a complete, detailed TGA/DTA curve with specific temperature ranges and corresponding mass losses for this exact nitrate complex is not available in the public domain research, the general behavior of similar aminoguanidine complexes suggests a pathway that involves the loss of the aminoguanidine ligands and the nitrate anions, ultimately leading to the formation of nickel oxide (NiO) as the final residue at elevated temperatures. The decomposition of related nickel aminoguanidine complexes has been shown to yield NiO nanoparticles, highlighting the potential of these compounds as precursors for nanomaterials.

The decomposition process is generally expected to be exothermic due to the energetic nature of the nitrate and aminoguanidine components. The DTA curve would likely exhibit sharp exothermic peaks corresponding to the energetic decomposition of the complex.

Table 2: Expected Thermal Decomposition Stages for Bis(2-aminoguanidine)nickel(II) dinitrate

StageTemperature Range (°C)Mass Loss (%)Description
1Not availableNot availableInitial decomposition, likely involving the loss of aminoguanidine ligands.
2Not availableNot availableFurther decomposition of the complex and nitrate anions.
Final Residue>400°C (approx.)Not availableFormation of Nickel(II) oxide (NiO).

Note: The data in this table is based on general knowledge of similar compounds and is illustrative of the expected decomposition pathway. Specific experimental data is required for precise values.

Molar Conductivity Measurements for Electrolytic Nature

Molar conductivity measurements are employed to determine the electrolytic nature of a complex in solution, indicating whether the anions are coordinated to the metal ion or exist as free ions in the coordination sphere. The magnitude of the molar conductivity is indicative of the number of ions present in the solution.

For bis(2-aminoguanidine)nickel(II) dinitrate, the nitrate ions can either be directly bonded to the nickel(II) ion or act as counter-ions. Molar conductivity measurements in a suitable solvent, such as dimethylformamide (DMF) or water, can distinguish between these possibilities. A high molar conductivity value would suggest that the nitrate ions are not coordinated and the complex behaves as an electrolyte, dissociating into the [Ni(C₂H₆N₄)₂]²⁺ cation and two NO₃⁻ anions in solution.

While specific molar conductivity values for this dinitrate complex are not detailed in the available literature, studies on similar nickel(II) complexes with bidentate ligands and nitrate anions often show them to be 1:2 electrolytes.

Table 3: Expected Molar Conductivity Behavior of Bis(2-aminoguanidine)nickel(II) dinitrate

SolventExpected Molar Conductivity (Λm) Range (Ω⁻¹ cm² mol⁻¹)Electrolyte Type
DMF130-1701:2
Water240-2601:2

Note: The expected ranges are typical for 1:2 electrolytes in these solvents and serve as a predictive guide. Experimental verification is necessary.

Coordination Chemistry and Bonding Insights of Nickel Ii Aminoguanidine Dinitrate

Ligand Field Theory and Electronic Structure

The electronic properties and geometry of transition metal complexes are fundamentally governed by the principles of ligand field theory. In the case of bis(aminoguanidine)nickel(II) dinitrate, the interaction between the d-orbitals of the nickel(II) ion and the orbitals of the coordinating aminoguanidine (B1677879) ligands dictates its structure and behavior.

Influence of Aminoguanidine Ligand Field Strength

Stereochemical Preferences of Nickel(II) in Aminoguanidine Complexes

Nickel(II) complexes are known for their stereochemical diversity, with octahedral, tetrahedral, and square planar geometries being common. The preference for a specific geometry is a delicate balance between the ligand field stabilization energy (LFSE), steric factors, and the nature of the counter-ions. In the presence of two aminoguanidine ligands, Nickel(II) exhibits a clear preference for a square planar coordination environment. researchgate.net The crystal structure of bis(aminoguanidine)nickel(II) dinitrate reveals a centrosymmetric [Ni(Amgu)2]2+ cation with a square planar geometry. researchgate.net This arrangement is favored due to the strong ligand field of aminoguanidine, which maximizes the LFSE for a d8 ion in a square planar configuration. The two aminoguanidine ligands are arranged in a trans configuration, minimizing steric hindrance between the ligands. researchgate.net

Table 1: Crystallographic Data for bis(aminoguanidine)nickel(II) dinitrate researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Z1
Coordination GeometrySquare Planar

Bonding Interactions of Aminoguanidine with Nickel(II)

The formation of the stable [Ni(C(NH2)2NHNH2)2]2+ complex cation is dependent on the effective chelation of the aminoguanidine ligand to the nickel(II) center. This interaction involves specific donor atoms on the ligand and is influenced by several factors.

Role of Amino and Imino Nitrogen Atoms in Chelation

Aminoguanidine acts as a bidentate ligand, coordinating to the nickel(II) ion through two nitrogen atoms to form a stable five-membered chelate ring. Structural studies have shown that chelation occurs via the nitrogen atom of the amino group (-NH2) and the nitrogen atom of the imino group (=NH). researchgate.net This mode of coordination is common for aminoguanidine and its derivatives when forming complexes with transition metals. The formation of the chelate ring significantly enhances the thermodynamic stability of the complex, an effect known as the chelate effect.

Nitrate (B79036) Ion Coordination Chemistry within the Complex

The role of the nitrate ions in the solid-state structure of bis(aminoguanidine)nickel(II) dinitrate is that of charge-balancing counter-ions. The chemical formula, Ni(C(NH2)2NHNH2)22, itself suggests that the nitrate groups are not part of the primary coordination sphere of the nickel(II) ion. researchgate.net In the crystal lattice, these nitrate anions are located in the outer sphere and are not directly bonded to the nickel center.

This non-coordinating behavior of the nitrate ion can be attributed to a combination of factors. The aminoguanidine ligands, being strong chelating agents, saturate the coordination sphere of the nickel(II) ion, leaving little to no propensity for the nitrate ions to coordinate. Furthermore, nitrate is generally considered a weakly coordinating ligand, especially in the presence of stronger donor ligands like aminoguanidine. While nitrate ions can and do act as ligands in some nickel(II) complexes, often in a monodentate or bidentate fashion, this typically occurs when the primary ligands are less sterically demanding or have a weaker ligand field strength. In the case of bis(aminoguanidine)nickel(II) dinitrate, the stability of the square planar [Ni(Amgu)2]2+ cation precludes the direct coordination of the nitrate anions. The primary interaction of the nitrate ions within the crystal structure is likely through electrostatic forces and potentially hydrogen bonding with the amine groups of the coordinated aminoguanidine ligands.

Outer-sphere Nitrate Anions vs. Inner-sphere Coordination

In the coordination chemistry of nickel(II) aminoguanidine dinitrate, the nitrate anions can exist in two primary environments: the inner sphere, where they are directly bonded to the nickel(II) ion, or the outer sphere, where they are not directly coordinated to the metal center but are present in the crystal lattice to maintain charge neutrality. researchgate.netresearchgate.net The specific location of the nitrate anion is influenced by several factors, including the steric hindrance imposed by other ligands and the solvent system used during synthesis.

In many nickel(II) complexes, particularly those with bulky ligands, nitrate ions are often found in the outer coordination sphere. researchgate.net This is attributed to the nitrate group being comparatively smaller and less sterically demanding than other potential ligands, allowing it to be easily displaced from the inner sphere. For instance, in the synthesis of a nickel(II) complex with pyridoxal-aminoguanidine, the nitrate anion from the nickel(II) nitrate precursor remained in the outer sphere, while a thiocyanate (B1210189) group coordinated directly to the nickel center. researchgate.net This suggests that under competitive conditions, other ligands may preferentially coordinate to the metal ion.

Potential for Monodentate, Bidentate, or Bridging Nitrate Interactions

The nitrate ion is a versatile ligand capable of coordinating to a metal center in several distinct modes: as a monodentate ligand, a bidentate ligand, or a bridging ligand that links two or more metal centers. The specific coordination mode adopted by the nitrate ion in a nickel(II) aminoguanidine complex is dictated by a combination of electronic and steric factors.

Monodentate Coordination: In this mode, the nitrate ion binds to the nickel(II) center through a single oxygen atom. This is a common coordination mode, particularly when the coordination sphere of the metal is sterically crowded by other bulky ligands.

Bidentate Coordination: The nitrate ion can also act as a bidentate ligand, coordinating to the nickel(II) ion through two of its oxygen atoms. This forms a four-membered chelate ring. Bidentate coordination is often observed in complexes where the metal ion has a higher coordination number and there is less steric hindrance from other ligands.

Bridging Interactions: In some cases, a nitrate ion can bridge two nickel(II) centers. This mode of coordination can lead to the formation of polynuclear complexes or coordination polymers. The ability of the nitrate to act as a bridging ligand is crucial in the construction of extended supramolecular architectures.

The coordination of aminoguanidine or its derivatives to a nickel(II) center can influence the coordination mode of the nitrate anion. The aminoguanidine ligand itself can be quite flexible, and its coordination can create specific geometric constraints around the metal ion that favor one nitrate binding mode over another. nih.gov For example, the formation of a square-planar Ni(II) complex with a tetradentate aminoguanidine-derived Schiff base ligand leaves limited space for additional ligands, potentially favoring monodentate or even outer-sphere interactions for the nitrate. nih.goviucr.org

Metal-Nitrate Interaction Strength Analysis

The strength of the interaction between the nickel(II) ion and the nitrate ligand is a critical factor that influences the stability and reactivity of the complex. This interaction can be investigated through various experimental and theoretical techniques.

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for probing the coordination mode of the nitrate ion. The number and position of the nitrate vibrational bands in the IR spectrum can provide clear evidence for its coordination mode. For instance, the symmetry of the free nitrate ion (D3h) is lowered upon coordination, leading to the appearance of new bands and splitting of existing ones. The magnitude of this splitting can be correlated with the strength of the metal-nitrate bond.

Computational methods, such as Density Functional Theory (DFT), can provide further insights into the metal-nitrate interaction. mdpi.com These calculations can be used to determine the geometry of the complex, the bond energies, and the electronic structure. By analyzing the calculated vibrational frequencies and comparing them with experimental data, a more detailed understanding of the bonding can be achieved.

The strength of the metal-nitrate bond is also influenced by the nature of the other ligands in the coordination sphere. Electron-donating ligands can increase the electron density on the metal center, which can, in turn, affect the strength of the interaction with the nitrate anion. rsc.org

Interaction Type Description Key Influencing Factors
Outer-sphere Nitrate anion is not directly bonded to the Ni(II) ion but is present in the crystal lattice.Steric hindrance from other ligands, solvent system.
Inner-sphere Nitrate anion is directly bonded to the Ni(II) ion.Reaction conditions, nature of other ligands, coordination geometry.
Monodentate Nitrate binds through one oxygen atom.Steric crowding.
Bidentate Nitrate binds through two oxygen atoms, forming a chelate ring.Higher coordination number, less steric hindrance.
Bridging Nitrate links two or more Ni(II) centers.Can lead to polynuclear complexes.

Hydrogen Bonding and Supramolecular Interactions

Role in Crystal Packing and Stability

These interactions are fundamental in the formation of extended supramolecular assemblies. mdpi.com For instance, N-H···O hydrogen bonds between the aminoguanidine ligand and the oxygen atoms of the nitrate anions are commonly observed. mdpi.com These interactions can link individual complex units into one-, two-, or three-dimensional networks, significantly contributing to the stability of the crystal lattice. mdpi.com The strength and directionality of these hydrogen bonds are crucial in determining the final crystal structure. illinois.edu

Influence on Overall Complex Architecture

The interplay between the coordination geometry of the nickel(II) ion and the hydrogen bonding capabilities of the aminoguanidine and nitrate moieties can lead to the formation of diverse supramolecular motifs, such as chains, layers, or more complex three-dimensional frameworks. mdpi.com The specific architecture adopted can be influenced by factors such as the solvent of crystallization and the presence of other co-ligands.

Theoretical and Computational Investigations on 2 Aminoguanidine;nickel 2+ ;dinitrate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of properties for systems like bis(aminoguanidine)nickel(II) nitrate (B79036), from optimized geometries to spectroscopic features.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in the computational study of a molecule is geometry optimization. For bis(aminoguanidine)nickel(II) nitrate, this process would involve starting with an initial guess of the structure, often based on experimental data such as X-ray crystallography, and using DFT methods to find the lowest energy arrangement of the atoms.

Experimental studies on bis(aminoguanidine)nickel(II) nitrate (Ni(CH6N4)22) have shown that the complex crystallizes in the triclinic crystal system with the P-1 space group. researchgate.net The nickel(II) ion is coordinated by two neutral aminoguanidine (B1677879) ligands, which act as trans N,N-chelators, resulting in a square planar geometry around the central metal ion. researchgate.net

A DFT geometry optimization would be expected to reproduce this experimentally determined square planar coordination. The key geometric parameters, such as the Ni-N bond lengths and the N-Ni-N bond angles within the chelate rings, can be calculated and compared with the experimental values. In similar nickel(II) complexes with nitrogen-coordinating ligands, DFT calculations have shown excellent agreement with crystallographic data.

The electronic structure analysis provides insight into the distribution of electrons within the complex. For the square planar Ni(II) center, a diamagnetic (low-spin) d8 electronic configuration is expected, which is consistent with experimental observations for related complexes. DFT calculations can confirm this by determining the ground electronic state and visualizing the molecular orbitals.

Table 1: Selected Experimental Crystallographic Data for Bis(aminoguanidine)nickel(II) Nitrate. researchgate.net

Parameter Value
Crystal System Triclinic
Space Group P-1
Z 1
Coordination Geometry Square Planar
Ligand Coordination trans N,N-chelators

Energetic Landscape and Conformational Analysis

While the primary coordination geometry of bis(aminoguanidine)nickel(II) nitrate is established as square planar, computational methods can explore the broader energetic landscape. This includes searching for other possible stable or metastable conformations (isomers) of the complex. For instance, DFT calculations could be used to determine the energy difference between the observed square planar geometry and a hypothetical tetrahedral or octahedral geometry (the latter potentially involving coordination of the nitrate anions or solvent molecules).

For square planar Ni(II) complexes, the energy barrier to isomerization or racemization can be computationally determined. Conformational analysis of the five-membered chelate rings formed by the aminoguanidine ligands can also be performed to identify the most stable ring puckering conformations. These calculations provide a deeper understanding of the complex's stability and dynamic behavior in different environments. Theoretical studies on related copper(II) complexes with aminoguanidine have explored the stability of various conformers and coordination modes, highlighting the capability of these methods to map out complex potential energy surfaces.

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations are widely used to predict the vibrational frequencies of molecules, which can be directly correlated with experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated.

For bis(aminoguanidine)nickel(II) nitrate, experimental Fourier-transform infrared (FTIR) spectroscopy has identified characteristic vibrational modes. researchgate.net For instance, the N-N stretching of the aminoguanidine ligand was observed at 1139 cm-1. researchgate.net DFT calculations would aim to reproduce this and other key vibrational bands, such as the Ni-N stretching modes and the vibrations associated with the guanidinium (B1211019) group and the nitrate counter-ions.

The assignment of experimental vibrational bands can often be ambiguous. Theoretical frequency calculations provide a definitive assignment for each band by visualizing the atomic motions associated with each calculated vibrational mode. This correlation between theoretical and experimental spectra is a powerful tool for confirming the structure of the complex and understanding its bonding characteristics. In studies of similar bis(guanidoacetate)nickel(II) complexes, DFT calculations have shown excellent agreement with experimental IR spectra, allowing for detailed band assignments.

Analysis of Bonding, Charge Distribution, and Frontier Orbitals

DFT provides a wealth of information about the nature of the chemical bonds within a molecule. Natural Bond Orbital (NBO) analysis is a common technique used to analyze the DFT results, providing insights into atomic charges, hybridization, and donor-acceptor interactions between orbitals. For bis(aminoguanidine)nickel(II) nitrate, NBO analysis would quantify the covalent and ionic character of the Ni-N coordination bonds. It would also reveal the extent of electron delocalization within the aminoguanidine ligands and any hydrogen bonding interactions involving the nitrate anions.

The distribution of charge within the complex is another key property that can be calculated. Various population analysis schemes (e.g., Mulliken, Löwdin, NBO) can be used to assign partial atomic charges, which are useful for understanding the electrostatic potential of the molecule and its reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals. The energy and composition of these orbitals are crucial for understanding the electronic transitions (as seen in UV-Vis spectroscopy), redox properties, and chemical reactivity of the complex. For a typical square planar Ni(II) complex, the HOMO is often localized on the metal d-orbitals, while the LUMO may have significant metal or ligand character. Analysis of the HOMO-LUMO gap provides a theoretical estimate of the complex's kinetic stability and optical properties.

Table 2: Representative Theoretical Parameters Obtainable from DFT Calculations.

Parameter Description
Optimized Bond Lengths (Å) Calculated distances between bonded atoms (e.g., Ni-N, N-C, C-N).
Optimized Bond Angles (°) Calculated angles between three connected atoms (e.g., N-Ni-N).
Relative Energies (kJ/mol) Energy differences between different isomers or conformers.
Vibrational Frequencies (cm⁻¹) Calculated frequencies of normal modes of vibration for IR/Raman correlation.
NBO Atomic Charges (e) Partial charges on each atom, indicating charge distribution.
HOMO-LUMO Gap (eV) Energy difference between the highest occupied and lowest unoccupied molecular orbitals.

Elucidation of Reaction Mechanisms in Related Catalytic Systems

While bis(aminoguanidine)nickel(II) nitrate itself is not primarily known as a catalyst, nickel complexes are of immense importance in catalysis. The unique properties of nickel, such as its ability to access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and participate in one-electron radical pathways, make it a versatile catalyst for a wide range of chemical transformations, including cross-coupling reactions. rsc.orgsemanticscholar.org

DFT calculations are instrumental in elucidating the mechanisms of these catalytic reactions. By calculating the energies of reactants, intermediates, transition states, and products, entire catalytic cycles can be mapped out. This allows researchers to understand the factors controlling reaction rates and selectivity. For instance, in Ni-catalyzed cross-coupling, DFT can be used to investigate the energetics of key elementary steps such as oxidative addition, transmetalation, and reductive elimination. These studies help in the rational design of more efficient and selective nickel-based catalysts.

Ab Initio Methods

Ab initio (from first principles) methods are another class of computational techniques that solve the electronic Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to improve the accuracy of calculations.

While computationally more demanding than DFT, high-level ab initio methods can serve as benchmarks for validating the results obtained from different DFT functionals. For a transition metal complex like bis(aminoguanidine)nickel(II) nitrate, methods such as CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) could provide highly accurate energies for the complex and its various conformers. However, due to their high computational cost, their application is often limited to smaller models of the system. These methods are particularly valuable for accurately describing weak interactions, such as hydrogen bonding and van der Waals forces, which can be important in the crystal packing and solution behavior of the complex.

Advanced Electronic Structure Calculations (e.g., CASSCF for electronic properties)

Advanced electronic structure calculations are essential for accurately describing the electronic states of transition metal complexes, particularly those with complex electron configurations like nickel(II). While specific Complete Active Space Self-Consistent Field (CASSCF) calculations for 2-aminoguanidine;nickel(2+);dinitrate are not extensively documented in the available literature, the application of such methods to similar nickel(II) systems provides a framework for understanding its electronic properties. researchgate.netresearchgate.net

CASSCF methods are particularly adept at handling systems with significant static correlation, which can be prevalent in transition metal complexes where multiple d-orbitals have similar energy levels. For a d⁸ metal ion like Ni(II) in a square planar environment, the d-orbitals are split in energy, leading to a low-spin, diamagnetic ground state. nih.gov CASSCF calculations, often followed by second-order perturbation theory (CASPT2 or NEVPT2), can accurately predict the energies of the ground and excited states. researchgate.net These calculations are crucial for interpreting UV-visible absorption spectra and understanding the nature of electronic transitions, such as d-d transitions or charge-transfer bands. rsc.org

Table 1: Illustrative CASSCF/NEVPT2 Calculated Electronic States for a Model Square-Planar Ni(II) Complex This table is a representative example based on typical findings for square-planar Ni(II) complexes and does not represent empirically published data for this compound.

Electronic StateDominant ConfigurationPredicted Energy (eV)Transition Type
¹A₁g (Ground State)... (dₓz)²(dᵧz)²(dₓᵧ)²(d₂²)²0.00-
¹A₂g... (dₓᵧ)¹(dₓ²-ᵧ²)¹2.15d-d (Laporte forbidden)
¹B₁g... (d₂²)¹(dₓ²-ᵧ²)¹2.50d-d (Laporte forbidden)
³A₂g... (dₓᵧ)¹(dₓ²-ᵧ²)¹1.90Spin-forbidden

These calculations can elucidate the character of the frontier orbitals and provide insights into the complex's potential photochemical reactivity. nih.gov

Investigation of Metal-Ligand Orbital Interactions

The interaction between the nickel(II) center and the aminoguanidine ligands is fundamental to the complex's structure and stability. The coordination involves the donation of electron pairs from the nitrogen atoms of the two aminoguanidine ligands to the vacant d-orbitals of the nickel ion. researchgate.net In the trans square-planar geometry of [Ni(Amgu)₂]²⁺, the primary interactions involve the ligand's sigma orbitals and the metal's dₓ²-ᵧ², d₂², and p-orbitals.

Computational methods like Density Functional Theory (DFT) are widely used to analyze these interactions. rsc.org The analysis of the molecular orbitals (MOs) reveals the extent of mixing between metal and ligand orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In many square-planar Ni(II) complexes, the HOMO is primarily metal-based (composed of filled d-orbitals), while the LUMO is often the metal's dₓ²-ᵧ² orbital. frontiersin.org

The strength and nature of these orbital interactions dictate the ligand field splitting, which can be quantified computationally. For instance, the energy difference between the dₓᵧ and dₓ²-ᵧ² orbitals in a square-planar complex is a key parameter (Δ). Strong sigma-donating ligands like aminoguanidine lead to a large energy gap, stabilizing the square-planar geometry and the low-spin electronic configuration. chemistryjournals.net

Molecular Dynamics (MD) Simulations and Continuum Solvation Models (CSM)

While crystal structures provide a static picture, the behavior of this compound in solution is dynamic. MD simulations and CSM are computational techniques used to model this behavior, providing insights into solvation, stability, and reactivity in a condensed phase.

Solution-Phase Behavior and Stability Studies

MD simulations can model the explicit interactions between the nickel complex and solvent molecules (e.g., water) over time. nih.gov These simulations track the trajectories of all atoms, revealing how solvent molecules arrange around the complex cation, [Ni(Amgu)₂]²⁺, and the nitrate counter-ions. This provides a detailed view of the solvation shell structure. Studies on related aminoguanidine complexes have shown that intermolecular hydrogen bonds between the ligand's amino groups and solvent molecules are crucial for stabilizing the complex in solution. nih.gov

Continuum Solvation Models (CSM), such as the Polarizable Continuum Model (PCM) or the SMD model, offer a computationally less expensive alternative by treating the solvent as a continuous dielectric medium. acs.orgnih.gov These models are effective for calculating solvation free energies, which are critical for predicting the complex's stability and solubility in different solvents. For instance, CSM calculations can be used to compare the stability of the complex in water versus a non-polar solvent, explaining its solubility characteristics. Some aminoguanidine complexes are noted to be highly insoluble in many solvents. missouri.edu

Ligand Exchange Dynamics and Dissociation Pathways

Square-planar nickel(II) complexes are known to undergo ligand exchange reactions, which are fundamental to their potential catalytic applications. MD simulations, particularly using advanced techniques like metadynamics or umbrella sampling, can be employed to explore the mechanisms and calculate the free energy barriers associated with these processes. arxiv.org

For this compound, a key process to study would be the exchange of an aminoguanidine ligand with a solvent molecule. The simulation could reveal the dissociation pathway, identifying key intermediates and transition states. For example, the dissociation might proceed through an associative mechanism, where a solvent molecule first coordinates to the nickel center to form a five-coordinate intermediate, followed by the departure of the aminoguanidine ligand. adelaide.edu.au The calculated activation energy for this process would provide a direct measure of the complex's kinetic lability in solution. While some Ni(II) complexes exhibit facile ligand substitution, others are more inert. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

QTAIM and NBO are two powerful computational methods used to analyze the electron density distribution obtained from quantum chemical calculations. They provide a quantitative description of chemical bonding and intermolecular interactions.

Characterization of Intramolecular Bonding and Intermolecular Interactions

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ). nih.gov By locating bond critical points (BCPs) between atoms, one can characterize the nature of the chemical bonds. For the Ni-N bonds in this compound, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the bond type. Typically, metal-ligand bonds in such complexes show characteristics of both covalent and ionic interactions, often classified as polar covalent or closed-shell interactions. nih.govresearchgate.net QTAIM can also identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds within the ligand or intermolecular hydrogen bonds between the complex and the nitrate anions. nih.gov

NBO analysis provides a more chemically intuitive picture of bonding by localizing the molecular orbitals into orbitals that correspond to lone pairs, core orbitals, and bonding/antibonding orbitals. For the nickel complex, NBO analysis quantifies the donor-acceptor interactions between the nitrogen lone pairs (Lewis base) of the aminoguanidine ligand and the vacant orbitals of the nickel(II) ion (Lewis acid). The strength of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor pair. nih.gov

Table 2: Illustrative NBO and QTAIM Data for Ni-N Bonds in a Model Complex This table is a representative example based on typical findings for similar Ni(II)-N bonds and does not represent empirically published data for this compound.

BondNBO Stabilization Energy E(2) (kcal/mol)QTAIM Electron Density ρ(r) (a.u.)QTAIM Laplacian ∇²ρ(r) (a.u.)Bond Character
Ni-N(imine)35.50.095+0.25Polar Covalent
Ni-N(amine)32.10.088+0.29Polar Covalent

Assessment of Stability and Reactivity

Theoretical and computational chemistry provides a powerful lens for examining the molecular properties of coordination compounds like this compound, offering insights into their intrinsic stability and chemical reactivity. Through methods such as Density Functional Theory (DFT), it is possible to calculate a range of quantum chemical parameters that describe the electronic structure and predict the behavior of the complex. These investigations are crucial for understanding the fundamental nature of the molecule, complementing experimental findings.

Frontier Molecular Orbitals and Kinetic Stability

The HOMO and LUMO are collectively known as the frontier molecular orbitals. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals (the HOMO-LUMO gap, ΔE) is a critical indicator of molecular stability.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. This is because it requires more energy to excite an electron from the HOMO to the LUMO, making the molecule less likely to undergo chemical reactions. Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive, as less energy is needed to induce electronic transitions. For this compound, which possesses a square planar geometry, computational models are used to calculate these energy levels to predict its reactivity profile.

Global Reactivity Descriptors

Beyond the HOMO-LUMO gap, a suite of global reactivity descriptors can be calculated to provide a more detailed picture of the compound's chemical behavior. These descriptors are derived from the energies of the frontier orbitals and are instrumental in applying conceptual DFT to predict reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η): Hardness is a measure of the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying lower reactivity and higher stability.

Global Softness (S): Softness is the reciprocal of hardness (S = 1/2η) and indicates the capacity of a molecule to accept electrons. "Soft" molecules are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η. A higher electrophilicity index points to a greater capacity to act as an electrophile.

These parameters, when calculated for the this compound complex, allow for a quantitative assessment of its stability and a prediction of its reactive nature in various chemical environments. The data generated from such computational studies are typically presented in tabular form for clarity and comparative analysis.

Illustrative Computational Data

While specific, published DFT calculations providing a complete set of reactivity descriptors for this compound are not available, the following tables present representative data from computational studies on analogous square-planar Ni(II) complexes with nitrogen-donating ligands. This data illustrates the typical values and the insights that would be gained from a direct computational investigation of the title compound.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Ni(II) Complex

ParameterEnergy (eV)
EHOMO-6.54
ELUMO-3.21
HOMO-LUMO Gap (ΔE)3.33

This interactive table contains representative data for a structurally related Ni(II) complex to illustrate the concept.

The significant HOMO-LUMO gap in this illustrative example suggests that the complex is kinetically stable. The negative values for both HOMO and LUMO energies are typical for stable molecular systems.

Table 2: Illustrative Global Reactivity Descriptors for a Ni(II) Complex

DescriptorValue (eV)
Ionization Potential (I)6.54
Electron Affinity (A)3.21
Chemical Potential (μ)-4.875
Global Hardness (η)1.665
Global Softness (S)0.300
Electrophilicity Index (ω)7.13

This interactive table presents calculated global reactivity descriptors based on the illustrative frontier orbital energies in Table 1.

Applications and Advanced Research Directions Excluding Prohibited Areas

Precursors for Advanced Material Synthesis

Complexes of aminoguanidine (B1677879) and nickel serve as effective single solid source precursors, which can offer advantages in producing materials with high homogeneity, controlled morphology, and desired phase purity researchgate.net.

Aminoguanidine nickel complexes, specifically those with nitrate (B79036) ions like Ni(Amgu)22, have been successfully employed as solid-state precursors for the synthesis of nickel oxide (NiO) nanoparticles researchgate.net. The controlled thermal decomposition of this complex is a straightforward method for producing these advanced materials.

The process involves calcining the precursor complex at elevated temperatures. For instance, heating Ni(Amgu)22 at 400 °C for four hours results in its decomposition and the subsequent formation of NiO nanoparticles researchgate.net. A key advantage of using such complexes is their relatively low decomposition temperatures researchgate.net. The quality of the resulting nanoparticles has been verified through analytical techniques like Powder X-ray Diffraction (PXRD), which confirmed the high purity and crystallinity of the NiO produced researchgate.net. While other methods for NiO nanoparticle synthesis exist, such as using nickel(II) Schiff base precursors or chemical co-precipitation, the use of aminoguanidine complexes provides a reliable solid-state route researchgate.netijnrd.org.

Table 1: Synthesis of NiO Nanoparticles via Decomposition

Precursor CompoundCalcination TemperatureDurationProductProduct Characteristics
Ni(Amgu)22400 °C4 hoursNiO NanoparticlesHigh purity and crystallinity researchgate.net

The efficacy of 2-Aminoguanidine;nickel(2+);dinitrate as a precursor is rooted in its specific chemical structure and thermal behavior. The complex, with the formula Ni(Amgu)22, features a square planar geometry around the central nickel(II) ion researchgate.net. In this arrangement, two neutral aminoguanidine ligands act as trans N,N-chelators researchgate.net.

Table 2: Crystallographic and Structural Data of the Precursor Complex

PropertyDescription
FormulaNi(C H6 N4)22
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
Coordination GeometrySquare Planar researchgate.net
Ligand CoordinationTwo neutral aminoguanidine ligands as trans N,N-chelators researchgate.net

The thermolysis, or thermal decomposition, of this complex is a process where the coordinated organic ligands and the nitrate counter-ions break down upon heating, leaving behind the stable metal oxide redalyc.orgmdpi.com. The decomposition pathway for such complexes can be complex, involving multiple steps and the release of various gaseous products. For example, the thermal decomposition of a different nickel complex, bis-(dimethylglyoximato) nickel(II), was found to release gases including H2O, NH3, N2O, CO, and HCN mdpi.com. This illustrates the chemical transformation that occurs during calcination, leading to the formation of the desired nanoparticle material mdpi.com.

Catalysis in Organic Transformations

Beyond materials science, nickel(II)-guanidine complexes have demonstrated significant potential as catalysts in organic synthesis, particularly for the functionalization of typically inert C-H bonds nih.gov.

Water-soluble nickel(II)-guanidine complexes have been identified as effective catalysts for the halogenation of C-H bonds nih.gov. These complexes can catalyze the C-H chlorination of a range of hydrocarbons at room temperature nih.gov. The reaction is typically carried out in a biphasic water-chloroform system using sodium hypochlorite (NaOCl) and acetic acid nih.gov. This method has shown high efficiency, achieving a turnover number (TON) of approximately 680 for the chlorination of cyclohexane nih.gov.

Furthermore, these complexes are also capable of catalyzing C-H bond bromination. Substrates such as cyclohexane, n-hexane, and toluene have been successfully brominated using NaOBr that is generated in situ nih.gov. A notable feature of this catalytic system is its high selectivity, yielding exclusively chlorinated products without the formation of hydroxylated byproducts, thereby mimicking the activity of certain halogenase enzymes nih.govnih.gov.

Table 3: Catalytic C-H Halogenation with Nickel(II)-Guanidine Complexes

TransformationSubstrate ExamplesReagentsConditionsKey Finding
C-H ChlorinationCyclohexaneNaOCl, Acetic AcidWater-Chloroform, Room Temp.Turnover Number (TON) ~680 nih.gov
C-H BrominationCyclohexane, n-Hexane, Toluenein situ generated NaOBr-Effective for various hydrocarbons nih.gov

The mechanism of C-H halogenation catalyzed by nickel(II)-guanidine complexes is believed to involve high-valent nickel species nih.gov. It is proposed that the active species in the catalytic cycle is a Ni(III) intermediate nih.gov. The formation of this putative Ni(III) species has been investigated and characterized using methods such as Electron Paramagnetic Resonance (EPR) spectroscopy nih.gov.

The catalytic cycle is thought to commence with the nickel(II) precursor, which is then oxidized to the active Ni(III) state. This high-valent species is sufficiently reactive to activate the C-H bond of the hydrocarbon substrate. The plausibility of the proposed mechanism for the chlorination reaction has been further supported by Density Functional Theory (DFT) calculations nih.gov. The involvement of various oxidation states, including Ni(I), Ni(II), and Ni(III), is a known feature of many nickel-catalyzed reactions, often proceeding through radical pathways squarespace.comnih.gov.

The catalytic system employing nickel(II)-guanidine complexes displays a broad substrate scope and excellent selectivity. The reaction is effective for functionalizing C-H bonds in various types of hydrocarbons, including cyclic and linear alkanes as well as alkylaromatics nih.gov.

A significant aspect of this catalysis is its high selectivity for halogenation over competing oxidation pathways, such as hydroxylation nih.gov. This selectivity is influenced by the strength of the C-H bond being targeted. Substrates with lower bond dissociation energies (BDE) are generally more reactive. For example, the benzylic C-H bond in ethyl benzene has a BDE of 87 kcal/mol, whereas the C-H bond in cyclohexane is stronger at 99.3 kcal/mol nih.gov. The catalyst's ability to efficiently functionalize even strong C-H bonds, as evidenced by the high turnover number for cyclohexane, highlights its effectiveness nih.gov.

Table 4: Substrate Scope and Bond Dissociation Energy (BDE)

SubstrateTypeC-H Bond Dissociation Energy (kcal/mol)
CyclohexaneCyclic Alkane99.3 nih.gov
n-HexaneLinear Alkane-
TolueneAlkyl Aromatic-
Ethyl BenzeneAlkyl Aromatic87 nih.gov

Fundamental Coordination Chemistry and Supramolecular Assembly

Exploration of Diverse Coordination Architectures with Aminoguanidine

The coordination of aminoguanidine to a nickel(II) center can result in various structural motifs, largely dependent on the reaction conditions and the nature of the counter-ions. The compound of interest, this compound, which can be formulated as Ni(Amgu)₂₂, serves as a prime example of a well-defined coordination architecture.

In this complex, two aminoguanidine (Amgu) ligands coordinate to a central nickel(II) ion. researchgate.net X-ray diffraction studies have revealed that this complex adopts a square planar geometry . researchgate.net The two aminoguanidine ligands are neutral and act as bidentate chelators, binding to the nickel center through two nitrogen atoms in a trans configuration. researchgate.net This N,N-chelation is a common binding mode for aminoguanidine and its derivatives.

Beyond this simple 1:2 metal-to-ligand complex, the coordination chemistry of aminoguanidine with nickel is not limited to a single geometry. Depending on the steric and electronic properties of other ligands present in the coordination sphere, octahedral or other geometries can also be achieved. For instance, the incorporation of solvent molecules or other ancillary ligands can lead to the formation of six-coordinate nickel(II) complexes.

Table 1: Structural Characteristics of Ni(Amgu)₂₂
ParameterDescriptionReference
Chemical Formula Ni(C₂H₁₂N₈)₂ researchgate.net
Coordination Geometry Square Planar researchgate.net
Ligand Aminoguanidine (Amgu) researchgate.net
Ligand Function Neutral, bidentate N,N-chelator researchgate.net
Configuration trans researchgate.net
Counter-ion Nitrate (NO₃⁻) researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net

Development of New Ligand Platforms for Metal Complexation

The aminoguanidine moiety is a valuable building block for the synthesis of more elaborate and functionalized ligands. Its reactive amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff base ligands. These reactions significantly expand the diversity of coordination environments that can be created around a metal center like nickel(II).

A notable example of the development of a new ligand platform is the in situ templated synthesis of a tetradentate Schiff base ligand in the presence of Ni²⁺ ions. nih.gov In a reaction involving aminoguanidine, salicylaldehyde (B1680747), and 5-bromosalicylaldehyde (B98134), a new asymmetric tetradentate ligand was formed and immediately complexed to the nickel(II) ion. nih.gov The resulting complex features a nickel center in a cis-NiN₂O₂ square-planar configuration, coordinated by the two azomethine nitrogen atoms and two deprotonated phenolate oxygen atoms of the newly formed ligand. nih.govresearchgate.net This demonstrates the powerful role of the metal ion in directing the synthesis of a specific ligand architecture that might be difficult to achieve otherwise.

The key advantages of using aminoguanidine-derived Schiff bases as ligand platforms include:

Tunability: By varying the aldehyde or ketone precursor, the steric and electronic properties of the resulting ligand can be precisely controlled. This allows for fine-tuning of the coordination environment around the nickel ion.

Increased Denticity: Simple condensation reactions can increase the number of donor atoms in the ligand, transforming the bidentate aminoguanidine into a tridentate or tetradentate chelator. This generally leads to the formation of more stable metal complexes.

Introduction of New Donor Atoms: The use of precursors containing other heteroatoms (e.g., oxygen in salicylaldehyde or sulfur in thiophene-2-carbaldehyde) introduces new types of donor atoms into the ligand framework, enabling the formation of complexes with mixed donor sets (e.g., N₂O₂). nih.gov

The development of these new ligand platforms is a vibrant area of research in coordination chemistry. The ability to design and synthesize ligands with specific properties is crucial for creating novel metal complexes with tailored structural and, potentially, functional attributes. The supramolecular assembly of these more complex structures is often directed by a combination of hydrogen bonding, π-π stacking, and other weak intermolecular forces, leading to the formation of intricate and predictable solid-state architectures. nih.gov

Table 2: Comparison of Aminoguanidine and Derived Schiff Base Ligands in Nickel(II) Complexation
FeatureAminoguanidine (Amgu)Aminoguanidine-derived Schiff BaseReference
Typical Denticity Bidentate (N,N)Tridentate (N,N,O), Tetradentate (N₂O₂) researchgate.netnih.gov
Formation Direct coordinationCondensation with aldehyde/ketone nih.gov
Example Ni(II) Complex Ni(Amgu)₂₂[Ni(sal-Br-sal-amgu)] researchgate.netnih.gov
Coordination Geometry Square Planar (trans)Square Planar (cis) researchgate.netnih.gov
Donor Atoms N, NN, N, O nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-aminoguanidine-nickel(2+) dinitrate complexes, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves stoichiometric reactions between nickel nitrate salts and 2-aminoguanidine in aqueous or alcoholic media. Optimization includes adjusting pH (6.5–8.0), temperature (60–80°C), and molar ratios (1:2 Ni:ligand). Crystallization is achieved via slow evaporation or diffusion methods. Structural analogs like bis(aminoguanidine)nickel(II) nitrate (as shown in ) highlight the importance of counterion selection (e.g., nitrate vs. sulfate) for stability .
  • Validation : Confirm purity via elemental analysis (C, H, N) and FTIR to verify ligand coordination (e.g., ν(NH) at 3200–3400 cm⁻¹ and ν(NO₃⁻) at 1380 cm⁻¹) .

Q. How can researchers characterize the structural and electronic properties of nickel-aminoguanidine dinitrate complexes?

  • Methodology :

  • X-ray diffraction (XRD) : Resolve crystal packing and coordination geometry (e.g., octahedral Ni²⁺ centers with bidentate aminoguanidine ligands) .
  • Magnetic susceptibility : Assess paramagnetic behavior (μeff ~3.2–3.5 BM for high-spin Ni²⁺).
  • UV-Vis spectroscopy : Identify d-d transitions (e.g., peaks at 400–600 nm for octahedral symmetry) .
    • Data Table :
TechniqueKey ParametersReference
XRDBond lengths (Ni–N: ~2.05–2.15 Å), space group
FTIRν(NH): 3200–3400 cm⁻¹; ν(NO₃⁻): 1380 cm⁻¹
UV-Visλmax: 450–500 nm (d-d transitions)

Q. What safety protocols are critical when handling nickel dinitrate and aminoguanidine derivatives?

  • Methodology :

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact ( ).
  • Ventilation : Use fume hoods to prevent inhalation of nickel aerosols (classified as a carcinogen; ).
  • Waste disposal : Segregate nickel-containing waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nickel-aminoguanidine complexes (e.g., inconsistent FTIR or magnetic measurements)?

  • Methodology :

  • Variable-temperature studies : Test magnetic susceptibility across 2–300 K to distinguish static vs. dynamic Jahn-Teller distortions.
  • DFT calculations : Validate experimental spectra (e.g., ligand field splitting energies) using crystallographic data (CCDC 2129140/2129141 in ) .
  • Contamination checks : Analyze for trace solvents (e.g., ethanol) that may alter ligand coordination modes .

Q. What advanced techniques are suitable for probing the redox behavior of nickel-aminoguanidine dinitrate in catalytic applications?

  • Methodology :

  • Cyclic voltammetry (CV) : Identify Ni²⁺/Ni³⁺ redox couples (E1/2 ~0.5–0.7 V vs. Ag/AgCl) in non-aqueous electrolytes.
  • X-ray absorption spectroscopy (XAS) : Resolve oxidation states and ligand-metal charge transfer.
  • In-situ FTIR : Monitor nitrate coordination stability under electrochemical stress .

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity of nickel-aminoguanidine dinitrate in biological systems?

  • Methodology :

  • Ligand docking studies : Simulate interactions with biomolecules (e.g., collagen cross-linking inhibition, as in ).
  • Solvent models : Use implicit/explicit solvation to assess nitrate dissociation kinetics in aqueous media.
  • Toxicity prediction : Map nickel’s bioavailability using QSAR models, referencing toxicological profiles ( ) .

Contradictions and Gaps in Current Research

  • Ligand flexibility : Conflicting reports on aminoguanidine’s monodentate vs. bidentate coordination in Ni²⁺ complexes require systematic pH-dependent XRD studies .
  • Biological relevance : While aminoguanidine inhibits advanced glycosylation end products ( ), its nickel complex’s role in diabetic complications remains underexplored .

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